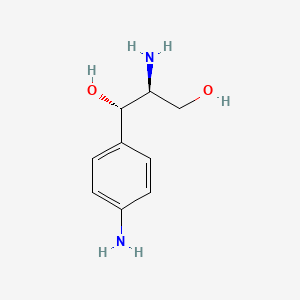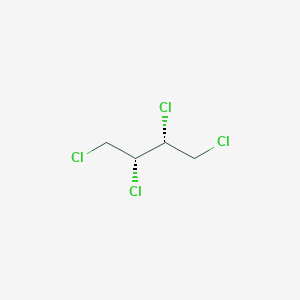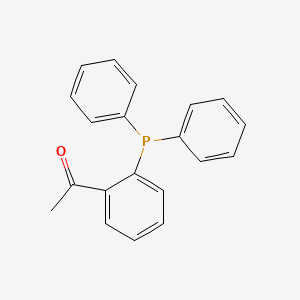
2'-(Diphenylphosphino)acetophenone
Übersicht
Beschreibung
2’-(Diphenylphosphino)acetophenone is a compound of interest due to its P,O donor set that combines hard and soft properties . It is a part of the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Synthesis Analysis
The synthesis of 2’-(Diphenylphosphino)acetophenone and its derivatives often involves reactions such as the Heck arylation of electron-rich olefins . Other methods include the bromination of various acetophenone derivatives .Molecular Structure Analysis
The structures of 2’-(Diphenylphosphino)acetophenone and its related compounds have been determined by X-ray crystallography . The ligand crystallizes in the monoclinic space group P2(1)/c with specific cell dimensions .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of functionalized acetophenones through the Heck arylation of electron-rich olefins . It has also been used in the bromination of acetophenone derivatives .Wissenschaftliche Forschungsanwendungen
Catalyst in Asymmetric Transfer Hydrogenation
2'-(Diphenylphosphino)acetophenone has been applied in the field of catalysis, particularly in the asymmetric transfer hydrogenation of aromatic ketones. A study by Gao, Ikariya, and Noyori (1996) demonstrates that a ruthenium(II) complex with a C2-symmetric diphosphine/diamine tetradentate ligand, which includes 2'-(Diphenylphosphino)acetophenone, acts as an effective catalyst precursor. This complex facilitates the conversion of acetophenone to 2-phenylethanol with high yield and enantiomeric excess (ee) (Gao, Ikariya, & Noyori, 1996).
Structural Studies and Metal Coordination
The molecular structure of 2'-(Diphenylphosphino)acetophenone and its complexes has been a subject of interest, especially regarding how metal coordination affects ligand geometry. Johansson, Andersson, and Oskarsson (2002) conducted X-ray crystallography studies to elucidate the structure of 2'-(Diphenylphosphino)acetophenone and its palladium complex. These studies provide insights into the spatial arrangement of molecules and their interaction with metals (Johansson, Andersson, & Oskarsson, 2002).
In Catalytic Hydrogenation Reactions
Another significant application is in catalytic hydrogenation reactions. Research by Gao et al. (1999) highlights the use of 2'-(Diphenylphosphino)acetophenone in the synthesis of chiral cationic rhodium complexes. These complexes are used as catalyst precursors for the asymmetric transfer hydrogenation of acetophenone derivatives, achieving high yields and enantiomeric excesses (Gao et al., 1999).
Use in Enantioselective Catalysis
The compound has been involved in studies aimed at improving enantioselectivity in catalysis. Lensink and De Vries (1992) investigated the use of a mono-sulphonated diphosphine ligand in the rhodium-catalyzed hydrogenation of acetophenone N-benzylimine, demonstrating the influence of ligand structure on the enantioselectivity of the reaction (Lensink & De Vries, 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-diphenylphosphanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDFFAGYXOYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Diphenylphosphino)acetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



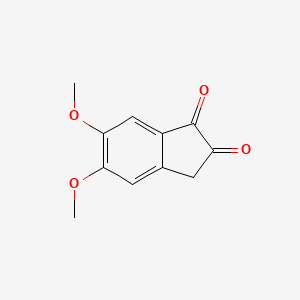
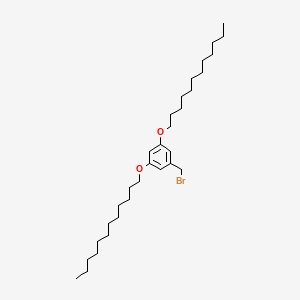

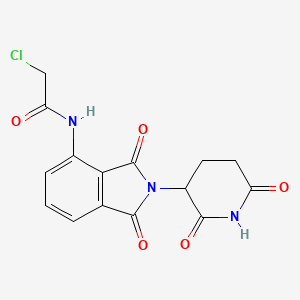
![(2R,5R)-1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)
![Carbamic acid, [(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester](/img/structure/B3068401.png)
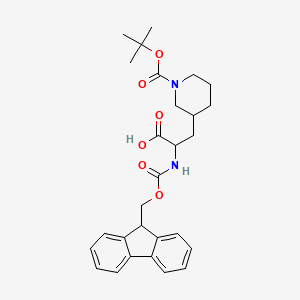

![2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3068418.png)
![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)

